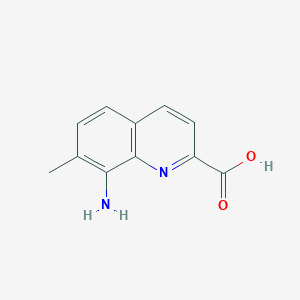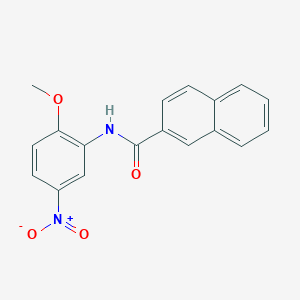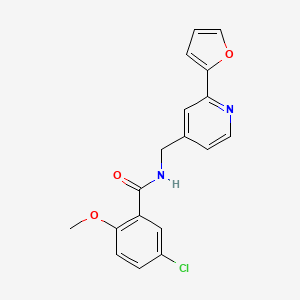
5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance and odor if it’s a common compound.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It often includes a step-by-step process of the synthesis reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the arrangement of atoms, types of bonds, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo. It includes the reactants, products, and conditions necessary for the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Antimicrobial Activities
- Novel triazole derivatives, including those synthesized with morpholine and piperazine, have shown good to moderate antimicrobial activities against various microorganisms. This demonstrates their potential in developing new antimicrobial agents (Bektaş et al., 2010).
- A series of benzoxazole derivatives containing morpholine and/or piperazine groups exhibited broad-spectrum antimicrobial activity, indicating their utility in treating infections caused by bacteria and Candida species (Temiz‐Arpacı et al., 2005).
Anticancer Activity
- Thiosemicarbazone derivatives prepared from morpholine and piperazine showed moderate anticancer activity in vitro against human gastric, lung, and breast cancer cell lines, highlighting their potential as cancer therapeutics (Shi et al., 2016).
- Novel acetamidothiazole derivatives, incorporating morpholine or different piperazines, demonstrated promising anticancer activity, underscoring the importance of these compounds in cancer research (Ali et al., 2013).
Anti-inflammatory and Analgesic Agents
- Compounds derived from visnaginone and khellinone, including those with piperazine or morpholine, exhibited significant anti-inflammatory and analgesic activities. These findings suggest their potential as novel therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Synthesis of Dihydropyrimidinone Derivatives
- A study on the Biginelli synthesis involving piperazine/morpholine moiety resulted in novel dihydropyrimidinone derivatives, showcasing the importance of these components in facilitating efficient chemical reactions (Bhat et al., 2018).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves speculation on potential future research directions or applications for the compound.
Please consult a professional chemist or a reliable database for accurate information. It’s important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-(thiophen-2-ylmethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16(26)17-4-6-18(7-5-17)23-8-10-24(11-9-23)22(28)20-14-29-15-21(27)25(20)13-19-3-2-12-30-19/h2-7,12,20H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNCJQHLHRTIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2997390.png)
![3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2997391.png)
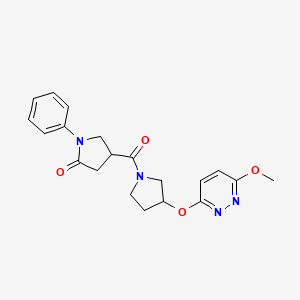
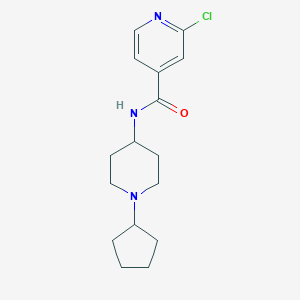
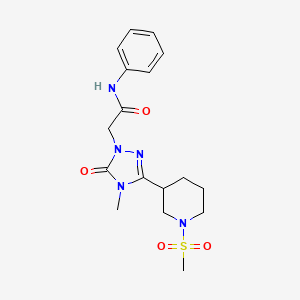
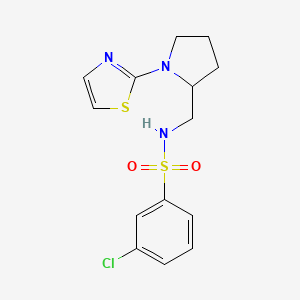

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)
![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997398.png)
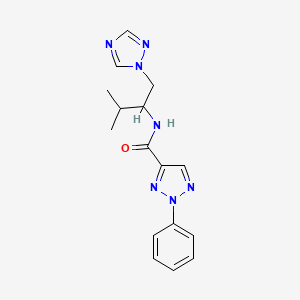
![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
